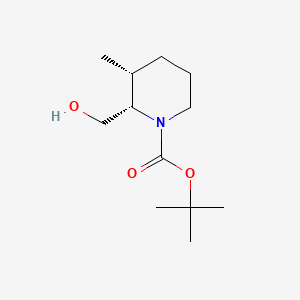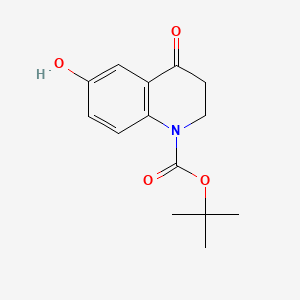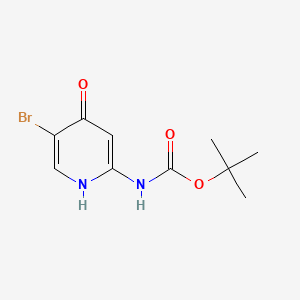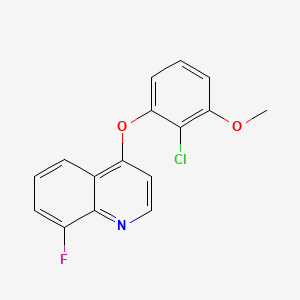
tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate (TBFC) is a synthetic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a starting material in the synthesis of various organic molecules, as a reagent in the synthesis of pharmaceuticals, and as a tool for studying the biochemical and physiological effects of drugs. TBFC has also been studied for its potential applications in the treatment of various diseases, including cancer.
Applications De Recherche Scientifique
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of drug metabolism, and the study of the biochemical and physiological effects of drugs. It has also been used as a tool for studying the mechanism of action of drugs and for studying the effects of drugs on various physiological systems. Additionally, tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been studied for its potential applications in the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate is not fully understood. It is believed to interact with various cellular proteins and enzymes, resulting in changes in their activity. Additionally, it is believed to interact with various receptors and ion channels, resulting in changes in their activity.
Biochemical and Physiological Effects
tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been shown to have a variety of biochemical and physiological effects. In studies of its effects on drug metabolism, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, resulting in an increase in the bioavailability of certain drugs. In studies of its effects on the biochemical and physiological effects of drugs, it has been shown to inhibit the activity of certain receptors, resulting in an increase in the potency of certain drugs. Additionally, tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been studied for its potential applications in the treatment of various diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate in lab experiments are that it is relatively easy to synthesize and that it is relatively stable in aqueous solutions. Additionally, it has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. The main limitation of tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate is that its mechanism of action is not fully understood.
Orientations Futures
The potential future directions for tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate research include further studies of its mechanism of action, further studies of its effects on drug metabolism, further studies of its effects on the biochemical and physiological effects of drugs, and further studies of its potential applications in the treatment of various diseases, including cancer. Additionally, tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate could be used to develop new drugs and drug delivery systems, as well as to study the effects of drugs on various physiological systems.
Méthodes De Synthèse
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate can be synthesized by the reaction of 4-cyano-2-fluoro-5-hydroxybenzaldehyde with tert-butyl isocyanate in the presence of a catalytic amount of triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The product is then purified by column chromatography and characterized by spectroscopic and analytical methods.
Propriétés
IUPAC Name |
tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-12(2,3)18-11(17)15-9-5-10(16)7(6-14)4-8(9)13/h4-5,16H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCTXSHFSGRAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605943.png)

![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)

![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)




![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)